![molecular formula C19H15NO2S B6502211 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one CAS No. 951897-00-0](/img/structure/B6502211.png)
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one
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Overview
Description
The compound “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one” is a synthetic compound that has been of great interest to the scientific community due to its unique properties and potential applications in various fields of research and industry. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has attracted increasing attention due to their antitumor and antivirus activities . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .Physical And Chemical Properties Analysis
The molecular weight of “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one” is 253.29 g/mol.Scientific Research Applications
- THIQ derivatives exhibit promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents .
- THIQ-based compounds have shown neuroprotective activity. They may mitigate oxidative stress, inflammation, and neuronal damage, making them relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- Some THIQ analogs exhibit cytotoxic effects against cancer cells. Researchers have investigated their mechanisms of action and potential use in cancer therapy. These compounds could be valuable additions to existing anticancer drugs .
- THIQ derivatives have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways and cytokine production. These findings suggest their relevance in treating inflammatory conditions .
- THIQ-based compounds have been studied for their pain-relieving properties. They may act on opioid receptors or other pain pathways. Further research could lead to novel analgesics .
- THIQ analogs may influence neurotransmitter systems, potentially affecting mood, cognition, and behavior. Researchers have explored their psychopharmacological effects, which could have implications for mental health disorders .
Antimicrobial Activity
Neuroprotective Effects
Anticancer Potential
Anti-inflammatory Properties
Analgesic and Antinociceptive Activity
Psychopharmacological Applications
Mechanism of Action
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)isothiochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)17-11-14-6-3-4-8-16(14)19(22)23-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUDMXOBZVUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one |
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